
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a pyridazinone core and various aromatic substituents, suggest significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3S with a molecular weight of approximately 372.48 g/mol. The structure includes:
- A pyridazinone ring that is known for its biological activity.
- A methoxyphenyl group which can enhance solubility and biological interactions.
- A benzenesulfonamide moiety that may contribute to its pharmacological properties.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways critical for disease progression.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to this structure. For instance, derivatives containing the pyridazinone core have shown promising results against various cancer cell lines:
Compound | Cell Line | GI50 (µM) | Activity |
---|---|---|---|
Compound 1 | MDA-MB-468 | 6.57 | High |
Compound 2 | MCF-7 | 8.03 | Moderate |
Compound 3 | A549 | 9.52 | Moderate |
These results indicate that modifications in the substituents on the pyridazinone structure can significantly affect cytotoxicity against breast cancer cell lines .
Mechanistic Insights
The mechanism of action was further elucidated through studies that assessed cell cycle progression and cytoskeletal integrity in treated cells. For example, the compound was shown to induce G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Synthesis and Evaluation : A study synthesized several analogs of this compound and evaluated their biological activities against various cancer cell lines using standard assays like MTT and sulforhodamine B . Results indicated that certain derivatives exhibited significant antitumor activity across multiple cancer types.
- Comparative Analysis : In a comparative study, the biological effects of this compound were analyzed against known anticancer drugs. It was found that some derivatives exhibited better selectivity and lower toxicity profiles compared to traditional chemotherapeutics .
Applications De Recherche Scientifique
Antitumor Activity
Research has indicated that compounds containing the pyridazine moiety exhibit antitumor properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that modifications in the structure of pyridazine derivatives can lead to enhanced activity against various cancer cell lines .
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are well-known for their role as carbonic anhydrase inhibitors. N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been evaluated for its efficacy in inhibiting different isoforms of carbonic anhydrase (CA). Research indicates that such compounds can exhibit subnanomolar inhibition constants, making them potential candidates for treating conditions like glaucoma and edema .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonamide compounds has been documented extensively. The compound may possess anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. This activity positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis was performed on a series of sulfonamide derivatives similar to this compound. The study found that the introduction of various substituents at specific positions significantly influenced the inhibitory activity against carbonic anhydrase isoforms. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .
Compound | Inhibition Constant (nM) | Target |
---|---|---|
Compound A | 0.5 | CA II |
Compound B | 0.8 | CA IX |
This compound | TBD | TBD |
Case Study 2: Antitumor Efficacy in Vivo
In vivo studies have demonstrated the antitumor efficacy of similar pyridazine-based compounds in animal models. These studies typically involve administering varying doses and monitoring tumor growth inhibition over time. Results indicated that certain structural modifications led to improved bioavailability and reduced toxicity profiles, suggesting a promising therapeutic window for further development .
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-5-16(2)20(14-15)29(26,27)22-12-13-24-21(25)11-10-19(23-24)17-6-8-18(28-3)9-7-17/h4-11,14,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBRBDOREWTXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.